(R)-(4-Fluorophenyl)oxirane, also known as (R)-fluorostyrene oxide, is a chiral epoxide with the molecular formula and a molecular weight of approximately 138.14 g/mol. This compound features a three-membered cyclic ether structure, which is characterized by the presence of an oxygen atom and two carbon atoms in the ring, along with a fluorophenyl group attached to one of the carbons. The presence of the fluorine atom enhances its reactivity and biological activity compared to non-fluorinated analogs .
Several methods exist for synthesizing (R)-(4-Fluorophenyl)oxirane:
(R)-(4-Fluorophenyl)oxirane has several applications:
Studies have indicated that (R)-(4-Fluorophenyl)oxirane interacts with various biological systems:
Several compounds are structurally or functionally similar to (R)-(4-Fluorophenyl)oxirane. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S)-(4-Fluorophenyl)oxirane | Chiral Epoxide | Enantiomeric form with opposite chirality |
2-(4-Fluorophenyl)oxirane | Non-chiral Epoxide | Lacks chirality; different reactivity profile |
2-(4-Bromophenyl)oxirane | Halogenated Epoxide | Bromine instead of fluorine alters reactivity |
2-(4-Chlorophenyl)oxirane | Halogenated Epoxide | Chlorine substitution affects stability and reactivity |
(R)-(4-Fluorophenyl)oxirane stands out due to its specific fluorine substitution, which enhances its reactivity and potential biological activity compared to other halogenated analogs. Its chiral nature also allows for unique applications in asymmetric synthesis not found in its non-chiral counterparts.
Flammable;Acute Toxic;Irritant;Health Hazard